molecular formula C26H23NO6S B281470 Methyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Methyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B281470
M. Wt: 477.5 g/mol
InChI Key: CVZDFKZDPUSHNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, also known as MDB, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. MDB is a benzofuran derivative that possesses a sulfonylurea moiety, which makes it a promising candidate for the treatment of various diseases.

Mechanism of Action

Methyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways. It has been shown to inhibit the activity of protein tyrosine phosphatases, which play a key role in regulating cellular signaling pathways. Methyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, Methyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
Methyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that plays a key role in the prevention and treatment of cancer. Methyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, Methyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to improve glucose homeostasis by increasing insulin sensitivity and glucose uptake in skeletal muscle.

Advantages and Limitations for Lab Experiments

Methyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has several advantages as a research tool. It is a potent and selective inhibitor of protein tyrosine phosphatases and histone deacetylases, which makes it a valuable tool for studying the role of these enzymes in cellular signaling pathways and gene expression. Methyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate also exhibits anticancer and antidiabetic activities, which makes it a promising candidate for the development of novel therapeutics. However, there are also limitations associated with the use of Methyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in lab experiments. It is a relatively complex molecule that requires a multistep synthesis, which can be time-consuming and expensive. Additionally, Methyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has not been extensively studied in humans, which limits its potential clinical applications.

Future Directions

There are several future directions for the research on Methyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. One potential area of investigation is the development of more efficient and cost-effective synthesis methods for Methyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. Another area of research is the identification of novel targets for Methyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, which could lead to the development of more potent and selective inhibitors. Additionally, further studies are needed to investigate the safety and efficacy of Methyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in humans, which could pave the way for its clinical development as a therapeutic agent. Finally, the potential of Methyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate as a tool for studying the role of protein tyrosine phosphatases and histone deacetylases in disease pathogenesis should be further explored.

Synthesis Methods

Methyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can be synthesized using a multistep process that involves the reaction of 2-methyl-1-benzofuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2,5-dimethylphenylsulfonamide to produce the sulfonylurea intermediate. Finally, the benzoyl chloride is added to the reaction mixture to obtain Methyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate.

Scientific Research Applications

Methyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anticancer, antidiabetic, and anti-inflammatory activities. Methyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been investigated for its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, Methyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been found to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.

properties

Molecular Formula

C26H23NO6S

Molecular Weight

477.5 g/mol

IUPAC Name

methyl 5-[benzoyl-(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C26H23NO6S/c1-16-10-11-17(2)23(14-16)34(30,31)27(25(28)19-8-6-5-7-9-19)20-12-13-22-21(15-20)24(18(3)33-22)26(29)32-4/h5-15H,1-4H3

InChI Key

CVZDFKZDPUSHNM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=CC=C4

Origin of Product

United States

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